1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative characterized by a 4-cyanophenyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position. The electron-withdrawing cyano group likely enhances acidity and influences reactivity compared to halogenated analogs .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyanophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(14(17)18)10(2)16(9)12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXGNINDOCEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Sonogashira–Hagihara reaction, where 2,5-dibromobenzoic acid reacts with tetrakis(4-ethynylphenyl)methane as a linker . This reaction is followed by further functionalization steps to introduce the cyanophenyl and dimethyl groups.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of less toxic reagents, lower boiling solvents, and microwave-promoted methods to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects: The para-substituted derivatives (Cl, F, CN) exhibit distinct electronic effects. The cyano group’s strong electron-withdrawing nature may increase the carboxylic acid’s acidity compared to halogenated analogs, influencing solubility and reactivity in synthetic applications .
- Synthetic Accessibility : Palladium-catalyzed cross-coupling (e.g., with boronic acids) is a common method for aryl-substituted pyrroles, as seen in related fluoro- and chlorophenyl derivatives .
- Thermal Stability: The chlorophenyl analog’s high boiling point (414.9°C) suggests robust thermal stability, a trait likely shared by the cyano derivative due to similar aromatic substitution patterns .
Biological Activity
1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug development and therapeutic applications.
- Chemical Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
- IUPAC Name : 1-(4-cyanophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
- CAS Number : 953888-81-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrrole ring enhances its reactivity and potential for binding to active sites on proteins.
Anticancer Potential
The compound is being explored for its anticancer properties. Pyrrole derivatives are known to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the pyrrole structure can enhance cytotoxicity against different cancer cell lines .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating Alzheimer's disease. Compounds similar to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. Although specific IC50 values for this compound are not available, related studies suggest promising inhibitory effects .
Comparison of Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 44.66 | |
| Compound B | Antiviral (HIV) | 3.98 | |
| Compound C | Cytotoxicity | 11.55 | |
| This compound | Potential (not yet quantified) | N/A | N/A |
Case Studies
Recent literature has highlighted the growing interest in pyrrole derivatives for therapeutic applications:
- Antiviral Studies : A series of pyrrole compounds were synthesized and evaluated for their antiviral activity against HIV. The results indicated that structural modifications significantly affected their efficacy, suggesting that this compound may also possess similar properties due to its unique functional groups .
- Anticancer Research : A study focused on various pyrrole derivatives demonstrated their ability to inhibit cancer cell growth through apoptosis pathways. The findings pointed towards the potential of modifying existing compounds to enhance anticancer activity .
Q & A
(Basic) What synthetic strategies are recommended for preparing 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves cyclization or multicomponent reactions. For analogous pyrrole derivatives, cyclocondensation of β-keto esters with amines or ammonium acetate under acidic conditions (e.g., acetic acid) is common . Substituent positioning (e.g., cyanophenyl vs. chlorophenyl) may require optimization of reaction time, temperature (e.g., reflux at 80–120°C), and catalysts (e.g., p-TsOH). For example, chlorophenyl-substituted pyrroles were synthesized via nucleophilic substitution, suggesting that replacing chlorine with a cyano group might necessitate nitrile-friendly conditions (e.g., CuCN-mediated cyanation) . Yield optimization often involves monitoring by TLC or HPLC and purification via recrystallization (e.g., ethanol/water mixtures) .
(Basic) Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : and NMR to identify methyl (δ ~2.1–2.5 ppm), pyrrole proton (δ ~6.5–7.0 ppm), and carboxylic acid (δ ~12–13 ppm) signals. The cyanophenyl group’s aromatic protons appear as a doublet (J ≈ 8.5 Hz) in the δ 7.6–8.0 ppm range .
- X-ray crystallography : Resolves bond angles and substituent orientations. For example, a chlorophenyl analog showed a dihedral angle of 85.2° between the pyrrole and phenyl rings, which may differ in the cyanophenyl variant due to steric/electronic effects .
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H] at m/z 267.1 for CHNO) .
(Advanced) How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the cyanophenyl group. For instance, chlorophenyl analogs exhibit HOMO densities localized on the pyrrole ring, while cyano substitution may lower LUMO energy, enhancing electrophilicity . Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using PCM (Polarizable Continuum Model) to predict solubility and acid dissociation constants (pK) . Molecular docking studies can further explore bioactivity by simulating interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
(Advanced) What experimental designs address contradictions in reported biological activities of pyrrole-3-carboxylic acid derivatives?
Answer:
Contradictions often arise from substituent-dependent activity or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) studies : Compare cyano, chloro, and methoxy analogs to isolate electronic vs. steric effects. For example, chlorophenyl derivatives showed moderate antimicrobial activity (MIC = 32 µg/mL), while methoxy variants exhibited weaker effects .
- Dose-response assays : Validate bioactivity across multiple concentrations (e.g., 1–100 µM) in cell-based models (e.g., MTT assays for cytotoxicity).
- Kinetic studies : Measure enzyme inhibition (e.g., IC) under standardized conditions (pH, temperature) to minimize variability .
(Advanced) How does the para-cyanophenyl substituent influence physicochemical properties compared to halogenated analogs?
Answer:
The electron-withdrawing cyano group:
- Increases acidity : The carboxylic acid proton (pK ~3.5–4.0) is more acidic than chloro (pK ~4.5) or methoxy (pK ~5.0) analogs due to enhanced stabilization of the conjugate base .
- Reduces solubility : LogP values increase by ~0.5 units compared to chlorophenyl analogs, necessitating DMSO or ethanol for dissolution in biological assays .
- Alters stability : UV-Vis studies show λ shifts (e.g., 290 → 310 nm) under basic conditions, indicating susceptibility to hydrolysis at the nitrile group .
(Advanced) What mechanistic insights guide the optimization of acid-catalyzed reactions involving this compound?
Answer:
Under acidic conditions (e.g., HCl/EtOH), the carboxylic acid group may protonate, promoting decarboxylation or nitrile hydrolysis. Key considerations:
- Reaction monitoring : Use NMR to track loss of the carboxylic proton (δ ~12 ppm) or formation of amide byproducts.
- Temperature control : Lower temperatures (0–25°C) mitigate decomposition, as seen in chlorophenyl analogs .
- Protecting groups : Tert-butyl ester protection of the carboxylic acid prevents unwanted side reactions during nitrile functionalization .
(Advanced) How can crystallographic disorder be resolved in X-ray structures of pyrrole derivatives?
Answer:
Disorder, common in flexible substituents (e.g., methyl groups), is addressed by:
- Multi-position refinement : Split occupancy models for overlapping atoms (e.g., methyl groups in 2,5-dimethylpyrroles) .
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K vs. 298 K in chlorophenyl analogs) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding between carboxylic acid and solvent molecules) to validate packing arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
